Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
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Overview
Description
Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted isoquinoline derivatives.
Reduction: Formation of hydroxylated isoquinoline derivatives.
Oxidation: Formation of oxidized isoquinoline derivatives with potential for further functionalization.
Scientific Research Applications
Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological activity compared to its non-brominated counterparts. This bromine atom allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (C11H8BrNO3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article focuses on the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H8BrNO3 |
Molecular Weight | 282.09 g/mol |
IUPAC Name | Methyl 4-bromo-1-oxo-2H-isoquinoline-3-carboxylate |
CAS Number | 1220959-04-5 |
LogP | 2.0772 |
PSA | 59.16 |
The synthesis of this compound typically involves bromination of its precursor compound using bromine or N-bromosuccinimide (NBS) under controlled conditions . The mechanism of action is not fully elucidated, but it is believed to interact with various molecular targets, potentially inhibiting specific enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively against strains resistant to conventional antibiotics . The specific activity of this compound against various pathogens remains to be thoroughly investigated, but its structural similarities to known antimicrobial agents suggest potential efficacy.
Anticancer Properties
This compound has been studied for its anticancer potential. A notable study explored its use as a scaffold for developing inhibitors against poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms within cancer cells. Compounds based on isoquinoline structures have shown promise in selectively inhibiting PARP activity, which could lead to enhanced sensitivity of cancer cells to chemotherapy .
Case Studies
Case Study 1: Inhibition of West Nile Virus Protease
A study utilized the isoquinoline scaffold for designing compounds aimed at inhibiting West Nile Virus (WNV) protease. Methyl 4-bromo derivatives were part of a library screened for inhibitory activity. One derivative demonstrated significant inhibition with an IC50 value indicating effective binding to the protease target . This highlights the potential antiviral applications of this compound.
Case Study 2: Structure–Activity Relationship Studies
In a comparative study involving various isoquinoline derivatives, methyl 4-bromo compounds were evaluated for their structure–activity relationships concerning their biological activities. The introduction of the bromine atom was found to enhance reactivity and biological efficacy compared to non-brominated counterparts . This underscores the importance of functional groups in modulating biological activity.
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 4-bromo-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-8(12)6-4-2-3-5-7(6)10(14)13-9/h2-5H,1H3,(H,13,14) |
InChI Key |
MKONDWCQISHYNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=O)N1)Br |
Origin of Product |
United States |
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